4-Isobutylcinnamic acid
Overview
Description
. It is characterized by its molecular formula C13H16O2 and a molecular weight of 204.12 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isobutylcinnamic acid can be synthesized through several methods, including the Knoevenagel condensation reaction. This reaction typically involves the condensation of 4-isobutylbenzaldehyde with malonic acid in the presence of a base such as piperidine. The reaction conditions include heating the mixture under reflux to facilitate the formation of the cinnamic acid derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Isobutylcinnamic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkylating agents under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of 4-isobutylbenzoic acid.
Reduction: Reduction reactions can produce 4-isobutylbenzyl alcohol.
Substitution: Substitution reactions can result in the formation of various substituted derivatives of this compound.
Scientific Research Applications
4-Isobutylcinnamic acid has found applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research has explored the potential medicinal properties of this compound, including its anti-inflammatory and antioxidant effects.
Industry: It is utilized in the development of new materials and products, such as in the formulation of pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism by which 4-isobutylcinnamic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to its ability to inhibit certain enzymes involved in the inflammatory response. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative stress.
Comparison with Similar Compounds
4-Isobutylcinnamic acid is similar to other cinnamic acid derivatives, such as cinnamic acid, ferulic acid, and caffeic acid. it is unique in its structure due to the presence of the isobutyl group at the para position of the benzene ring. This structural difference contributes to its distinct chemical and biological properties compared to other cinnamic acid derivatives.
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Properties
IUPAC Name |
(E)-3-[4-(2-methylpropyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-10(2)9-12-5-3-11(4-6-12)7-8-13(14)15/h3-8,10H,9H2,1-2H3,(H,14,15)/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVQPPLMTMUAQD-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66734-95-0 | |
Record name | 2-Propenoic acid, 3-(4-(2-methylpropyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066734950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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